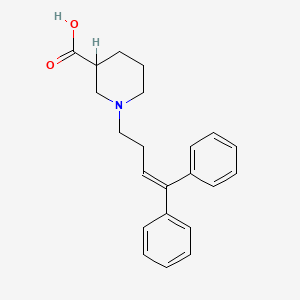

N-(4,4-Diphenyl-3-butenyl)nipecotic acid

概要

準備方法

合成経路と反応条件

SKF89976Aの合成には、1,1-ジフェニル-4-ブロモブテンとニペコ酸エチル間のフィンケルシュタインSN2アルキル化反応が含まれます。反応は以下のように進行します。

出発物質: 1,1-ジフェニル-4-ブロモブテンとニペコ酸エチル。

反応条件: アルキル化反応は、通常、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基を使用して、塩基性条件下で行われます。

生成物の形成: 生成される生成物は、N-(4,4-ジフェニル-3-ブテニル)-3-ピペリジンカルボン酸エチルエステルです。

オプションの鹸化: エステル基は加水分解されて、最終的なアミノ酸化合物であるSKF89976Aを生成することができます.

工業的製造方法

SKF89976Aの工業的製造は、同様の合成経路に従いますが、より大規模です。プロセスには以下が含まれます。

バルク合成: 大量の出発物質が、高収率と高純度を確保するために、制御された条件下で反応されます。

精製: 粗生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、目的の化合物が高純度で得られます。

化学反応の分析

反応の種類

SKF89976Aは、ピペリジン環やブテニル鎖などの反応性官能基の存在により、主に置換反応を起こします。一般的な反応には以下が含まれます。

求核置換: ブロモブテン部分は、さまざまな求核剤との求核置換反応を起こす可能性があります。

一般的な試薬と条件

求核置換: 水素化ナトリウムまたはtert-ブトキシドカリウムなどの試薬が、塩基性条件下で使用されます。

生成された主な生成物

これらの反応から生成される主な生成物は、初期のエステル化合物のカルボン酸誘導体であるSKF89976Aです .

科学研究への応用

SKF89976Aは、以下を含む幅広い科学研究への応用があります。

神経科学: 中枢神経系におけるGABAトランスポーターの役割とそのさまざまな神経疾患への関与を研究するために使用されます。

薬理学: SKF89976Aは、GABA再取り込み阻害の薬理学的効果を調査するためのツール化合物として役立ちます。

科学的研究の応用

N-(4,4-Diphenyl-3-butenyl)nipecotic acid, also known as SK&F 89976A, is a GABA uptake inhibitor with several research applications .

Scientific Research Applications

Analgesic Properties:

- GABA transporter inhibitors, such as nipecotic acid ethyl ester and NO-711, have analgesic effects, reducing inflammatory pain .

- Experiments on mice injected with formalin showed that nipecotic acid ethyl ester and NO-711 significantly reduced the inflammatory pain reaction caused by formalin injection .

- Nipecotic acid ethyl ester and NO-711 exhibit good analgesic effects on encelialgia, with the effect being dose-dependent .

GABA and Dopamine Release:

- This compound (SKF 89976A) counteracts GABA-induced dopamine release .

- In rat striatal synaptosomes, nipecotic acid stimulated the release of [3H]-dopamine .

- SK&F 89976A, along with SK&F 100561 and SK&F 100330A, effectively counteract the effect of GABA on [3H]-dopamine release in the corpus striatum and cortex .

Neurological Applications:

- Increasing GABAergic activity is useful for treating anxiety, epilepsy, and muscular and movement disorders .

- GABA uptake inhibitors can be used as sedatives .

Chemical Synthesis:

- This compound is a novel N-(butenylsubstituted)azaheterocyclic carboxylic acid .

- It is used in the creation of compounds with potential therapeutic applications .

Usage as a tool in studying neurotransmitter interactions:

- This compound is used to study the coexistence of dopamine and GABA uptake .

- It serves as a tool to investigate the mechanisms underlying GABAergic neurotransmission .

Data Tables and Case Studies

Because the search results consist of patents and scientific articles, comprehensive data tables and well-documented case studies are not available. However, the search results do include experimental data such as:

作用機序

SKF89976Aは、GABAトランスポーターGAT-1を選択的に阻害することでその効果を発揮します。この阻害は、GABAのシナプス前ニューロンへの再取り込みを防ぎ、細胞外GABAレベルの上昇につながります。GABAレベルの上昇は、抑制性神経伝達を強化し、てんかん発作やその他の神経学的状態を制御するのに役立ちます。 SKF89976Aの分子標的はGAT-1トランスポーターであり、その作用には、トランスポーターが細胞膜を介してGABAを移動させる能力を阻害することが含まれます .

類似の化合物との比較

類似の化合物

チアガビン: 抗てんかん薬として使用される別のGABA再取り込み阻害薬。

CI-966: GABA再取り込み阻害特性が類似した化合物。

NNC-711: 同様の薬理学的効果を持つ選択的なGABAトランスポーター阻害薬.

SKF89976Aの独自性

SKF89976Aは、GAT-1トランスポーターに対する高い選択性と強力な抗てんかん活性によりユニークです。 他のGABA再取り込み阻害薬とは異なり、SKF89976Aは明確な作用機序を持っており、in vitroおよびin vivoモデルの両方で広範囲にわたって研究されています .

類似化合物との比較

Similar Compounds

Tiagabine: Another GABA reuptake inhibitor that is used as an anticonvulsant.

CI-966: A compound with similar GABA reuptake inhibitory properties.

NNC-711: A selective GABA transporter inhibitor with similar pharmacological effects.

Uniqueness of SKF89976A

SKF89976A is unique due to its high selectivity for the GAT-1 transporter and its potent anticonvulsant activity. Unlike some other GABA reuptake inhibitors, SKF89976A has a well-defined mechanism of action and has been extensively studied in both in vitro and in vivo models .

生物活性

N-(4,4-Diphenyl-3-butenyl)nipecotic acid, also known as SKF 89976A, is a compound that has garnered attention for its biological activity, particularly in relation to the GABA (gamma-aminobutyric acid) neurotransmitter system. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of GABA and Its Transporters

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability and maintaining balance between excitation and inhibition. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, with four main types identified: GAT-1, GAT-2, GAT-3, and BGT-1. Each transporter exhibits different affinities and distributions within the brain .

This compound functions primarily as a selective inhibitor of GABA uptake. By inhibiting GAT-1 and GAT-2, it increases the availability of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This action is particularly beneficial in conditions characterized by excessive neuronal excitability, such as epilepsy and anxiety disorders .

Pharmacological Effects

Anticonvulsant Activity : SKF 89976A has demonstrated significant anticonvulsant properties in various animal models. It effectively reduces seizure activity by enhancing GABAergic signaling. Studies have shown that it can inhibit both generalized and partial seizures .

Anxiolytic Effects : The compound's ability to enhance GABAergic transmission also suggests potential use as an anxiolytic agent. Increased GABA levels are associated with reduced anxiety symptoms, indicating that SKF 89976A may be effective in treating anxiety disorders .

Sedative Properties : In addition to its anticonvulsant and anxiolytic effects, SKF 89976A may serve as a sedative. Its pharmacological profile aligns with compounds used for sedation in clinical settings .

Case Studies and Research Findings

Several studies have elucidated the biological activity of SKF 89976A:

- In Vitro Studies : Research indicates that SKF 89976A inhibits GABA uptake with high potency (IC50 values ranging from 87 nM to 257 nM depending on structural variations). This inhibition was observed in human embryonic kidney cells expressing various GABA transporters .

- Animal Models : In rodent models of epilepsy, administration of SKF 89976A resulted in a significant reduction in seizure frequency and duration. The compound's efficacy was comparable to established antiepileptic drugs .

- Behavioral Studies : Behavioral assessments in animal models have shown that SKF 89976A administration leads to reduced anxiety-like behaviors, supporting its potential use as an anxiolytic agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

1-(4,4-diphenylbut-3-enyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c24-22(25)20-13-7-15-23(17-20)16-8-14-21(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14,20H,7-8,13,15-17H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQKSMSLZVKQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101005836 | |

| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85375-85-5 | |

| Record name | SKF 89976 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85375-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,4-diphenyl-3-butenyl)nipecotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085375855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4,4-Diphenylbut-3-en-1-yl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101005836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。